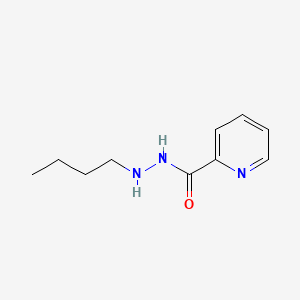
Picolinic acid, 2-butylhydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Picolinic acid, 2-butylhydrazide is a derivative of picolinic acid, which is an organic compound with the formula C₆H₅NO₂ Picolinic acid itself is a derivative of pyridine with a carboxylic acid substituent at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of picolinic acid, 2-butylhydrazide typically involves the reaction of picolinic acid with 2-butylhydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
化学反応の分析
Types of Reactions
Picolinic acid, 2-butylhydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of hydrazide derivatives.
科学的研究の応用
Picolinic acid, 2-butylhydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
Industry: Picolinic acid derivatives are used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of picolinic acid, 2-butylhydrazide involves its interaction with various molecular targets. It is known to bind to zinc finger proteins, altering their structure and function. This interaction can inhibit the replication of certain viruses and modulate immune responses. The compound’s effects on cellular pathways are still under investigation, but it is believed to interfere with viral entry and replication processes.
類似化合物との比較
Similar Compounds
Picolinic acid: The parent compound, known for its role in zinc absorption and neuroprotective effects.
Nicotinic acid:
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position, used in the synthesis of various pharmaceuticals.
Uniqueness
Picolinic acid, 2-butylhydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, differentiating it from its isomers and other derivatives.
特性
CAS番号 |
100133-26-4 |
|---|---|
分子式 |
C10H15N3O |
分子量 |
193.25 g/mol |
IUPAC名 |
N'-butylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C10H15N3O/c1-2-3-8-12-13-10(14)9-6-4-5-7-11-9/h4-7,12H,2-3,8H2,1H3,(H,13,14) |
InChIキー |
XGHCVJBXTZGIHS-UHFFFAOYSA-N |
正規SMILES |
CCCCNNC(=O)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















